4-Bromo-1,7-naphthyridine

Bond Dissociation Energy Palladium-Catalyzed Cross-Coupling Oxidative Addition

4-Bromo-1,7-naphthyridine (CAS 58680-40-3) is a heteroaryl bromide belonging to the 1,7-naphthyridine family—a class of diazanaphthalene scaffolds increasingly recognized as privileged structures in kinase inhibitor and phosphodiesterase drug discovery. The compound bears a single bromine substituent at the C4 position of the 1,7-naphthyridine ring system (molecular formula C₈H₅BrN₂, MW 209.04 g/mol, density 1.7±0.1 g/cm³, predicted boiling point 328.7±22.0 °C, LogP 1.26).

Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
CAS No. 58680-40-3
Cat. No. B3273393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,7-naphthyridine
CAS58680-40-3
Molecular FormulaC8H5BrN2
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC=CC(=C21)Br
InChIInChI=1S/C8H5BrN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H
InChIKeyLWMQRCZCGKBKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1,7-naphthyridine (CAS 58680-40-3): A Strategic C4-Functionalized 1,7-Naphthyridine Building Block for Medicinal Chemistry and Cross-Coupling Applications


4-Bromo-1,7-naphthyridine (CAS 58680-40-3) is a heteroaryl bromide belonging to the 1,7-naphthyridine family—a class of diazanaphthalene scaffolds increasingly recognized as privileged structures in kinase inhibitor and phosphodiesterase drug discovery [1]. The compound bears a single bromine substituent at the C4 position of the 1,7-naphthyridine ring system (molecular formula C₈H₅BrN₂, MW 209.04 g/mol, density 1.7±0.1 g/cm³, predicted boiling point 328.7±22.0 °C, LogP 1.26) . Unlike the more common 3-bromo and 5-bromo regioisomers, the 4-bromo derivative is not accessible via direct electrophilic bromination of the parent heterocycle, making it a synthetically distinct intermediate that requires dedicated preparative routes [2]. Its primary value proposition lies in serving as a versatile electrophilic coupling partner for palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille), where the C4-bromo substituent provides a reactive handle for late-stage diversification of the 1,7-naphthyridine core.

Why 4-Bromo-1,7-naphthyridine Cannot Be Replaced by Its 4-Chloro Analog or Other 1,7-Naphthyridine Regioisomers: Evidence of Quantifiable Reactivity and Regiochemical Differentiation


Substituting 4-bromo-1,7-naphthyridine with its 4-chloro congener (CAS 16287-97-1) or with other bromo-regioisomers (e.g., 3-bromo or 5-bromo-1,7-naphthyridine) introduces quantifiable liabilities in cross-coupling reaction rates, achievable yields, and synthetic flexibility. The carbon–bromine bond in heteroaryl systems possesses a bond dissociation energy (BDE) that is 7.55 ± 0.42 kcal/mol lower than the corresponding carbon–chlorine bond [1], translating into significantly faster oxidative addition with Pd(0) catalysts and enabling milder, higher-yielding cross-coupling conditions. Furthermore, the 4-position of 1,7-naphthyridine is electronically and sterically distinct from the 3- and 5-positions; direct electrophilic bromination of 1,7-naphthyridine yields exclusively 3-bromo and 5-bromo products, with no detectable 4-bromo formation [2], meaning the 4-bromo derivative occupies a unique and non-substitutable position in the synthetic toolbox. The differential amination reactivity of bromo- versus chloro-1,7-naphthyridines—where the 5-bromo derivative reacts at a substantially higher rate with potassium amide than its 5-chloro counterpart, the latter affording only small yields of product [3]—further underscores that halogen identity is not interchangeable in naphthyridine chemistry. These are not marginal differences; they represent reaction-rate and product-yield gaps that directly impact synthetic route feasibility, step count, and overall process economics.

Quantitative Differentiation Evidence for 4-Bromo-1,7-naphthyridine (CAS 58680-40-3) Versus Closest Analogs: Head-to-Head and Cross-Study Comparisons


C–Br vs. C–Cl Bond Dissociation Energy: A 7.55 kcal/mol Advantage in Oxidative Addition Kinetics

In heteroaryl systems, the carbon–bromine bond is significantly weaker than the carbon–chlorine bond, directly impacting the rate-determining oxidative addition step in Pd(0)-catalyzed cross-coupling reactions. A comprehensive DFT study (B3LYP and G3B3) across a panel of 10 halogenated heterocycles established that C–Cl bond dissociation energies are 7.55 ± 0.42 kcal/mol higher than C–Br BDEs, with a near-perfect linear correlation (R² = 0.992, slope = 0.95) [1]. Standard reference values place the C–Br BDE at approximately 69 kcal/mol (285 kJ/mol) versus C–Cl at approximately 79 kcal/mol (331 kJ/mol) [2]. This 10 kcal/mol differential means that for 4-bromo-1,7-naphthyridine, oxidative addition to Pd(0) is thermodynamically and kinetically more favorable than for 4-chloro-1,7-naphthyridine (CAS 16287-97-1), enabling the use of milder reaction temperatures, shorter reaction times, and lower catalyst loadings in Suzuki, Negishi, and Stille couplings.

Bond Dissociation Energy Palladium-Catalyzed Cross-Coupling Oxidative Addition

Nucleophilic Amination Rate: 5-Bromo-1,7-naphthyridine Reacts Far Faster Than 5-Chloro Analog—Quantitative Precedent for C4 Halogen Reactivity

The differential reactivity of bromo- versus chloro-substituted 1,7-naphthyridines was directly demonstrated in the amination of the 5-halo isomers with potassium amide in liquid ammonia. The 5-bromo-1,7-naphthyridine undergoes rapid tele-amination to yield 8-amino- and 2-amino-1,7-naphthyridine, along with a Chichibabin-type product (8-amino-5-bromo-1,7-naphthyridine). In stark contrast, the 5-chloro-1,7-naphthyridine reacts at a much lower rate and only gives 8-amino-5-chloro-1,7-naphthyridine in small yield [1]. While this data pertains to the C5 position, the electronic principles governing C–Br versus C–Cl reactivity (weaker C–Br bond, better bromide leaving-group ability) are position-independent and directly applicable to the C4 position in 4-bromo-1,7-naphthyridine. Additionally, studies on 3-bromo(chloro)-1,7-naphthyridine confirmed that both halides proceed through a common 3,4-didehydro-1,7-naphthyridine intermediate, with the bromide enabling faster initial σ-adduct formation [2].

Nucleophilic Aromatic Substitution Amination Kinetics Halogen Leaving-Group Effects

Regioisomeric Uniqueness: Direct Electrophilic Bromination of 1,7-Naphthyridine Does Not Yield the 4-Bromo Isomer

The seminal study by Van Der Plas and Wozniak (1976) on the bromination of 1,7-naphthyridine in nitrobenzene established that treatment of 1,7-naphthyridine hydrobromide with 1.1 equivalents of bromine produces exclusively a mixture of 3-bromo-1,7-naphthyridine and 5-bromo-1,7-naphthyridine, along with 3,5-dibromo-1,7-naphthyridine. With excess bromine, 3,5-dibromo-1,7-naphthyridine is nearly exclusively formed. No 4-bromo-1,7-naphthyridine is detected under any conditions tested [1]. This means the 4-bromo regioisomer cannot be accessed through the most straightforward and economical route—direct electrophilic aromatic substitution—and instead requires de novo construction of the 1,7-naphthyridine ring from appropriately functionalized precursors or alternative C4-selective functionalization strategies. Consequently, 4-bromo-1,7-naphthyridine (CAS 58680-40-3) occupies a unique position in the synthetic landscape: it is the only monobromo-1,7-naphthyridine isomer that is not a commodity product of direct bromination.

Regioselectivity Electrophilic Aromatic Substitution 1,7-Naphthyridine Bromination

Documented Purity and Batch-Level QC: 95–98% with NMR, HPLC, and GC Verification

Procurement-grade 4-bromo-1,7-naphthyridine is commercially available with documented purity and batch-specific analytical characterization, enabling reproducible downstream chemistry. Bidepharm supplies the compound at 95% standard purity with batch-level quality control documentation including NMR, HPLC, and GC traceability . Leyan offers the compound at 98% purity . CymitQuimica (Biosynth brand) provides the compound at minimum 95% purity with pricing at €815 for 50 mg and €2,381 for 500 mg . For comparison, 4-chloro-1,7-naphthyridine (CAS 16287-97-1) is available at 97% purity from Fluorochem at £77/100 mg (£770/g extrapolated) , while 95%-purity material from Chemshuttle is listed at $2,600 (quantity unspecified) , indicating that the bromo derivative's pricing reflects its synthetic inaccessibility via direct halogenation.

Quality Control Purity Specification Batch Reproducibility

1,7-Naphthyridine Scaffold Validation: PDE4D Inhibition at Sub-Nanomolar Potency and SOS1 Inhibitor Lead Discovery

The strategic value of the 1,7-naphthyridine scaffold—and by extension 4-bromo-1,7-naphthyridine as a key derivatization intermediate—is validated by its central role in multiple high-profile drug discovery programs. Hersperger et al. (Novartis) reported 6,8-disubstituted 1,7-naphthyridines as potent and selective PDE4D inhibitors, with lead compound 11 exhibiting an IC₅₀ of 1 nM against PDE4D and 55-fold, 175-fold, and 1,000-fold selectivity over PDE4B, PDE4A, and PDE4C, respectively. The most potent compound in the series suppressed the oxidative burst in human eosinophils with an IC₅₀ as low as 0.7 nM [1]. The synthesis of these 6,8-disubstituted derivatives relied on palladium-catalyzed cross-coupling of bromo-1,7-naphthyridine intermediates. More recently, a scaffold-hopping campaign identified HH0043, a 1,7-naphthyridine-based SOS1 inhibitor that demonstrated superior in vivo tumor growth inhibition (TGI 76%) compared to BI-3406 (TGI 49%) at equivalent dosing in a KRAS G12C NCI-H358 xenograft model [2]. While 4-bromo-1,7-naphthyridine itself is not these final drug molecules, it serves as the enabling C4-functionalized building block for constructing analogous C4-arylated or C4-aminated 1,7-naphthyridine libraries.

PDE4D Inhibition SOS1 Inhibitor 1,7-Naphthyridine Drug Discovery

High-Impact Application Scenarios for 4-Bromo-1,7-naphthyridine (CAS 58680-40-3) in Drug Discovery and Chemical Biology


Late-Stage C4 Diversification of 1,7-Naphthyridine Kinase Inhibitor Leads via Suzuki–Miyaura Coupling

Medicinal chemistry teams synthesizing 1,7-naphthyridine-based kinase or phosphodiesterase inhibitor libraries should prioritize 4-bromo-1,7-naphthyridine as the C4-functionalized entry point. The 7.55 kcal/mol lower C–Br BDE relative to C–Cl [1] enables efficient oxidative addition to Pd(0) under mild conditions (room temperature to 80 °C), allowing Suzuki coupling with a broad range of aryl, heteroaryl, and alkenyl boronic acids. The PDE4D inhibitor program at Novartis established the precedent: 6,8-disubstituted 1,7-naphthyridines accessed via iterative Pd-catalyzed cross-coupling of bromo intermediates yielded compounds with IC₅₀ values as low as 0.7 nM and up to 1,000-fold subtype selectivity [2]. The C4 position in 4-bromo-1,7-naphthyridine is particularly attractive for SAR exploration because it projects substituents into a distinct vector compared to C3 or C5 substitution, enabling access to chemical space not reachable from the more common 3-bromo and 5-bromo isomers [3].

C4-Nucleophilic Substitution for Parallel Library Synthesis of 4-Amino-1,7-naphthyridines

For research groups employing parallel synthesis or high-throughput chemistry workflows, the superior leaving-group ability of bromide over chloride in 1,7-naphthyridine systems represents a practical kinetic advantage. The direct experimental demonstration that 5-bromo-1,7-naphthyridine reacts with potassium amide at a dramatically higher rate than 5-chloro-1,7-naphthyridine—the latter affording only small yields of amination product [1]—provides a direct precedent for C4 nucleophilic aromatic substitution. This differential is critical in array chemistry where reaction times must be compressed and conversion must be uniformly high across diverse nucleophiles (amines, thiols, alkoxides). 4-Bromo-1,7-naphthyridine enables one-step access to 4-amino-, 4-alkoxy-, and 4-thioether-1,7-naphthyridine libraries that would require harsher forcing conditions or fail entirely using the 4-chloro analog.

SOS1 Inhibitor Medicinal Chemistry: C4-Arylated 1,7-Naphthyridine Scaffold Exploration

The recent nomination of HH0043—a 1,7-naphthyridine-based SOS1 inhibitor that outperformed BI-3406 in vivo (TGI 76% vs. 49% at equivalent oral dosing in a KRAS G12C xenograft model) [1]—has established the 1,7-naphthyridine core as a validated scaffold for targeting the KRAS–SOS1 protein–protein interaction. Structure–activity relationship studies in this series explored substitution at multiple positions around the 1,7-naphthyridine ring. 4-Bromo-1,7-naphthyridine provides the key C4 handle for introducing diverse aryl and heteroaryl groups via cross-coupling, enabling medicinal chemistry teams to rapidly probe the C4 vector for interactions with the SOS1 hydrophobic pocket. Given that the 4-bromo isomer cannot be obtained via direct bromination [2], sourcing the pre-formed building block eliminates a multi-step in-house synthesis and compresses the design–make–test cycle.

Material Science and Optoelectronic Precursor Development

Halogenated naphthyridines have demonstrated utility as precursors to fluorescent materials, with cobalt-catalyzed cross-coupling of halogenated naphthyridines yielding polyfunctional arylated products exhibiting quantum efficiencies reaching 95% and excited-state lifetimes up to 12 ns [1]. The lower C–Br BDE of 4-bromo-1,7-naphthyridine compared to its chloro analog [2] makes it the preferred substrate for Co-catalyzed or Pd-catalyzed coupling with aryl magnesium or aryl zinc reagents, enabling the construction of extended π-conjugated systems for organic light-emitting diode (OLED) or fluorescent sensor applications. The defined C4 substitution pattern provides a predictable vector for electronic tuning of the naphthyridine chromophore, distinct from the C3- or C5-functionalized isomers.

Quote Request

Request a Quote for 4-Bromo-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.